![molecular formula C21H14N4O2 B416107 7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione](/img/structure/B416107.png)
7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione is a complex organic compound known for its unique structure and properties. It is commonly referred to as Pigment Yellow 192 and is used as a yellow pigment with a greenish tint .
Preparation Methods
The synthesis of 10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione involves multiple steps, including the formation of the benzimidazole and isoquinoline rings. The reaction conditions typically require high temperatures and specific catalysts to facilitate the formation of the desired product . Industrial production methods may involve large-scale reactors and continuous flow processes to ensure consistent quality and yield .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the functional groups attached to the core structure.
Substitution: Substitution reactions can introduce new functional groups, altering the compound’s properties.
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione has several scientific research applications:
Chemistry: Used as a pigment in various chemical formulations.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of high-performance pigments for coatings, plastics, and inks
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved may include inhibition or activation of certain biochemical processes, leading to the desired effect. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione can be compared with other similar compounds, such as:
Pigment Yellow 139: Another yellow pigment with different structural features.
Pigment Yellow 83: Known for its high tinting strength and excellent lightfastness.
Pigment Yellow 151: Used in various industrial applications for its stability and color properties.
The uniqueness of 10,12-Dimethyl-10,12-dihydro-7H,11H-benzo[de]imidazo[4’,5’:5,6]benzimidazo[2,1-a]isoquinoline-7,11-dione lies in its specific molecular structure, which imparts distinct color properties and chemical reactivity .
Properties
Molecular Formula |
C21H14N4O2 |
|---|---|
Molecular Weight |
354.4g/mol |
IUPAC Name |
7,9-dimethyl-3,7,9,13-tetrazahexacyclo[13.7.1.02,13.04,12.06,10.019,23]tricosa-1(22),2,4,6(10),11,15,17,19(23),20-nonaene-8,14-dione |
InChI |
InChI=1S/C21H14N4O2/c1-23-16-9-14-15(10-17(16)24(2)21(23)27)25-19(22-14)12-7-3-5-11-6-4-8-13(18(11)12)20(25)26/h3-10H,1-2H3 |
InChI Key |
SWQFKDAVOUQPIF-UHFFFAOYSA-N |
SMILES |
CN1C2=C(C=C3C(=C2)N=C4N3C(=O)C5=CC=CC6=C5C4=CC=C6)N(C1=O)C |
Canonical SMILES |
CN1C2=C(C=C3C(=C2)N=C4N3C(=O)C5=CC=CC6=C5C4=CC=C6)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


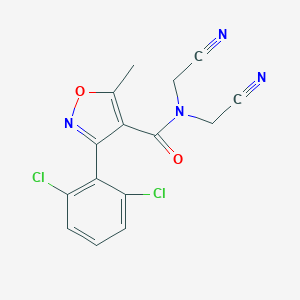
![1-[3-(2,6-DICHLOROPHENYL)-5-METHYL-1,2-OXAZOLE-4-CARBONYL]-4-PHENYLPIPERAZINE](/img/structure/B416026.png)
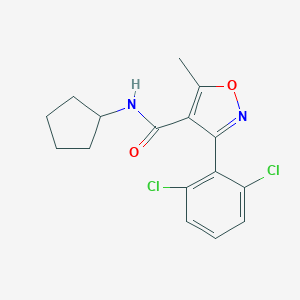
![1-(3-Chlorophenyl)-4-{[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}piperazine](/img/structure/B416028.png)
![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B416033.png)
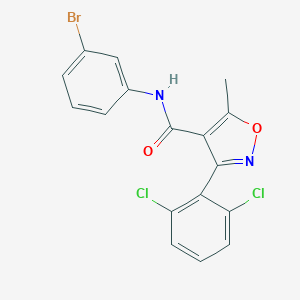
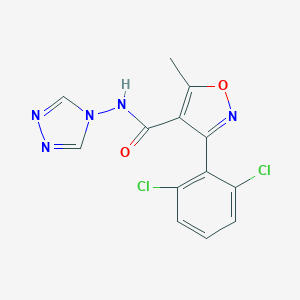
![1-{[3-(2,6-Dichlorophenyl)-5-methyl-4-isoxazolyl]carbonyl}-4-{4-nitrophenyl}piperazine](/img/structure/B416039.png)
![[3-(2,6-Dichloro-phenyl)-5-methyl-isoxazol-4-yl]-morpholin-4-yl-methanone](/img/structure/B416040.png)
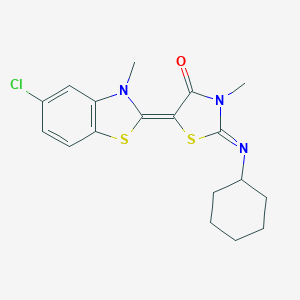
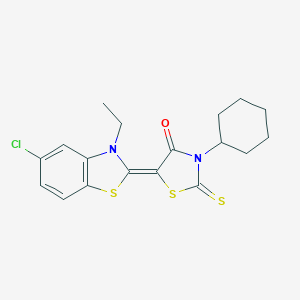

![3-Ethyl-5-[(3-hydroxyanilino)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B416045.png)
![benzyl 3-[(1,3-thiazol-2-ylamino)carbonyl]-3,4-dihydro-2(1H)-isoquinolinecarboxylate](/img/structure/B416047.png)
